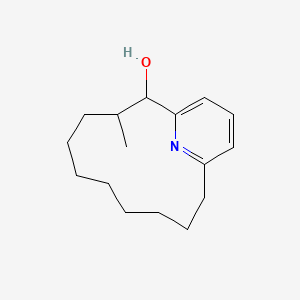
Hydroxymuscopyridine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Hydroxymuscopyridine B is not well-documented, likely due to its rarity and the complexity of its extraction from natural sources. The production process would involve large-scale extraction and purification techniques, possibly utilizing advanced chromatographic methods to isolate the compound from musk.
Chemical Reactions Analysis
Types of Reactions
Hydroxymuscopyridine B can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not well-documented. general reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction might involve hydrogen gas with a palladium catalyst. Substitution reactions could involve various halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions could result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a model compound for studying the chemical properties and reactions of pyridine derivatives.
Biology: Its biological activity can be explored for potential therapeutic applications.
Medicine: It may have potential as a bioactive compound in drug development.
Industry: It could be used in the fragrance industry due to its origin from musk.
Mechanism of Action
The mechanism of action of Hydroxymuscopyridine B is not well-understood. it is likely to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its exact mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
Hydroxymuscopyridine B can be compared with other similar compounds, such as Hydroxymuscopyridine A, which is also isolated from musk . Both compounds share a similar structural framework but differ in their specific functional groups. This uniqueness makes this compound an interesting subject for further research.
List of Similar Compounds
- Hydroxymuscopyridine A
- Other pyridine derivatives found in musk
Properties
CAS No. |
89368-40-1 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
3-methyl-16-azabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-2-ol |
InChI |
InChI=1S/C16H25NO/c1-13-9-6-4-2-3-5-7-10-14-11-8-12-15(17-14)16(13)18/h8,11-13,16,18H,2-7,9-10H2,1H3 |
InChI Key |
XEKNCTZVXNUNGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCC2=NC(=CC=C2)C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















